molecular formula C19H19FN4O B6477287 3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640818-08-0

3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Cat. No. B6477287
CAS RN: 2640818-08-0
M. Wt: 338.4 g/mol
InChI Key: VEPHBJWNAIYJPQ-UHFFFAOYSA-N
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Description

Pyrazoles and their derivatives play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Synthesis Analysis

Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .


Molecular Structure Analysis

The structure of synthesized compounds can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

The synthesis of pyrazoline is performed via one-pot three-component reaction under microwave irradiation. The synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be characterized by physicochemical properties and spectral means (IR and NMR) .

Scientific Research Applications

Neuroprotection and Oxidative Stress

Edaravone is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) . Its primary mechanism of action involves reducing oxidative stress by neutralizing harmful reactive oxygen species (ROS). Researchers have explored its neuroprotective effects in neurodegenerative diseases, stroke, and traumatic brain injury.

Cancer Research

Several derivatives of Edaravone have demonstrated cytotoxicity in cancer cell lines. For instance, compound 3i exhibited significant scavenging activity with an IC50 of 6.2 ± 0.6 µM against RKO cells . Investigating its potential as an adjunct therapy in cancer treatment remains an active area of research.

Pyrazole-Based Drug Development

Edaravone belongs to the pyrazolone class of compounds. Researchers have synthesized related pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , which may have similar pharmacological properties . These compounds could serve as lead structures for developing novel drugs.

Metabolic Disorders

Given its unique structure, Edaravone might influence metabolic pathways. Researchers could explore its effects on glucose metabolism, lipid regulation, and insulin sensitivity.

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their cytotoxic activity Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Mechanism of Action

Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-24-18(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)23-17-5-3-2-4-16(17)20/h2-9,11,13H,10,12H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPHBJWNAIYJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

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